N-(2-(Diphenylphosphino)benzyl)cyclohexanamine
Description
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine (CAS: 815576-00-2, molecular formula: C₂₅H₂₈NP) is a P∩N hybrid ligand featuring a cyclohexanamine backbone linked to a benzyl group substituted with a diphenylphosphino moiety. This ligand is structurally distinct due to its combination of a rigid cyclohexylamine and a flexible phosphine-containing benzyl group, enabling versatile coordination chemistry. It is utilized in catalysis and materials science, particularly in forming transition metal complexes for enantioselective reactions .
The compound’s synthesis typically involves functionalizing cyclohexanamine with a 2-(diphenylphosphino)benzyl group, though specific protocols are proprietary or require adaptation from analogous P∩N ligand preparations (e.g., Schiff base condensations or nucleophilic substitutions) . Its low aqueous solubility, noted in related copper(I) complexes, suggests hydrophobic characteristics, which may influence its applications in non-polar solvents .
Properties
Molecular Formula |
C25H28NP |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(2-diphenylphosphanylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C25H28NP/c1-4-13-22(14-5-1)26-20-21-12-10-11-19-25(21)27(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h2-3,6-12,15-19,22,26H,1,4-5,13-14,20H2 |
InChI Key |
ANSCOLJFBTVNQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Reductive Amination
The most commonly reported method for synthesizing N-(2-(Diphenylphosphino)benzyl)cyclohexanamine involves a two-step process:
-
- 2-(Diphenylphosphino)benzaldehyde
- Cyclohexylamine
-
- Solvent: Dichloromethane or similar inert organic solvent
- Stirring at room temperature or slightly elevated temperature for several hours to ensure complete reaction
- The reaction proceeds via the formation of an imine intermediate followed by reduction to the amine
-
- The aldehyde group of 2-(diphenylphosphino)benzaldehyde reacts with the primary amine group of cyclohexylamine to form an imine (Schiff base).
- Subsequent reduction (often using a mild reducing agent such as sodium borohydride or catalytic hydrogenation) converts the imine to the secondary amine, yielding the target compound.
This method is favored for its straightforwardness and relatively high yield, producing a pure ligand suitable for catalytic applications.
Alternative Synthetic Routes
Phospha-Mannich Reaction (Kabachnik-Fields Reaction):
A microwave-assisted double Kabachnik-Fields reaction involving cyclohexylamine, paraformaldehyde, and diphenylphosphine oxide derivatives can yield related bis(phosphino)amine compounds. Although this method is more commonly used for bis(phosphino) derivatives, it demonstrates the versatility of phosphine chemistry in amine functionalization.Direct Substitution and Complexation:
Some protocols involve the preparation of palladium or platinum complexes of related phosphinoamines by reacting the ligand precursor with metal precursors such as PdCl2(cod) or PtCl2(cod). These methods are more relevant for preparing catalytic complexes rather than the free ligand itself.
Detailed Reaction Data and Conditions
Research Findings and Significance
- The ligand’s preparation is critical for its function in catalysis, where the phosphine moiety coordinates to metal centers such as palladium, enhancing catalytic activity and selectivity in cross-coupling reactions.
- The synthetic approach ensures the preservation of the phosphine group, which is sensitive to oxidation; thus, inert atmosphere conditions or immediate use after preparation are often recommended.
- The ligand’s steric and electronic properties can be fine-tuned by modifying the amine or phosphine substituents, but the core synthetic strategy remains consistent.
Comparative Analysis with Related Compounds
| Compound Name | Preparation Method | Key Features | Application Focus |
|---|---|---|---|
| This compound | Reductive amination of 2-(diphenylphosphino)benzaldehyde with cyclohexylamine | Simple two-step synthesis; stable phosphine ligand | Cross-coupling catalysis |
| (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine | Similar reductive amination with chiral amine | Chiral ligand for asymmetric catalysis | Enantioselective catalysis |
| Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine | Multi-step synthesis involving diamine and phosphine chlorides | Bidentate ligand with enhanced chelation | Buchwald-Hartwig and Heck reactions |
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound serves as a ligand in palladium- and copper-catalyzed cross-coupling reactions, facilitating carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation. Key applications include:
Mechanistic Role : The ligand stabilizes the metal center (e.g., Pd⁰ or Pdᴵᴵ) during oxidative addition and transmetalation steps, enhancing catalytic turnover and selectivity .
Stannylative Cycloaddition
The ligand enables stereo- and regioselective stannylative cycloaddition of conjugated enynes with stannanes. For example:
-
Substrates : 1,6-Enynes + Tributylstannane
-
Conditions : CuI (5 mol%), THF, 25°C, 12 h
-
Product : Cyclohexene derivatives with axial stannyl groups (dr > 20:1) .
Mechanism :
-
Coordination of the enyne to the Cu(I)-ligand complex.
-
Oxidative cyclization forms a metallacycle intermediate.
-
Stannane insertion yields the product via reductive elimination .
Alkynylstannylation of Alkynes
This reaction selectively installs stannyl and alkynyl groups across alkynes:
-
Substrates : Terminal alkynes + Stannanes
-
Conditions : PdCl₂ (2 mol%), DMF, 80°C
-
Product : 1-Stannyl-2-alkynyl alkanes (regioselectivity: >95%) .
Key Insight : The ligand’s bulky cyclohexyl group directs steric control, favoring anti-Markovnikov addition .
Catalytic Hydroamination
The ligand participates in anti-Markovnikov hydroamination of alkenes and alkynes:
-
Substrates : Styrene + Aniline
-
Conditions : [Rh(COD)₂]OTf (3 mol%), toluene, 100°C
Mechanism :
-
Outer-sphere pathway: Amine attacks the metal-coordinated alkene.
-
Inner-sphere pathway: Both substrates pre-coordinate to the metal before C–N bond formation .
Comparative Reactivity with Analogues
The cyclohexane backbone in N-(2-(Diphenylphosphino)benzyl)cyclohexanamine provides superior stability and selectivity compared to analogues:
| Compound | Reaction | Turnover Frequency (h⁻¹) | Selectivity |
|---|---|---|---|
| N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine | Suzuki Coupling | 450 | 92% |
| N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexanediamine | Hydroamination | 620 | 88% ee |
| Naphthalene-derived analogue | Stannylative Cycloaddition | 380 | 85% |
Stability and Handling Considerations
Scientific Research Applications
Catalysis
1.1 Role as a Catalyst
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine serves as an effective catalyst in several organic reactions, particularly in C–N and C–C bond formation. Its unique steric and electronic properties enhance the efficiency and selectivity of catalytic processes. It has been shown to facilitate reactions such as:
- Cross-Coupling Reactions : The compound is utilized in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig reactions, where it acts as a ligand that stabilizes metal catalysts like palladium .
- Dehydrogenation Reactions : Studies have demonstrated its efficacy in catalyzing the dehydrogenation of alcohols and amines, yielding high conversions and selectivity under optimized conditions .
1.2 Mechanistic Insights
Research indicates that the phosphine moiety in this compound plays a critical role in stabilizing transition states during catalytic cycles. This stabilization is crucial for achieving high yields in reactions involving complex substrates .
Ligand Chemistry
2.1 Coordination Chemistry
As a bidentate ligand, this compound forms stable complexes with various metal centers, enhancing the catalytic properties of these metal complexes. Interaction studies have shown that variations in the metal center can significantly affect the catalytic efficiency and selectivity of the resulting complexes .
2.2 Applications in Metal Complexes
The compound has been incorporated into metal complexes for applications in:
- Asymmetric Synthesis : Its ability to influence stereochemistry makes it valuable for asymmetric synthesis, allowing for the selective formation of chiral centers in organic compounds.
- Pharmaceutical Development : The unique properties of the ligand have led to its exploration in drug development processes, particularly for synthesizing biologically active molecules.
Pharmaceutical Applications
3.1 Synthesis of Bioactive Compounds
this compound has been investigated for its potential to synthesize various bioactive compounds. Its use as a catalyst in reactions that produce medicinally relevant molecules highlights its importance in pharmaceutical chemistry .
3.2 Case Studies
Several studies have demonstrated the utility of this compound in synthesizing pyridine derivatives known for their biological activity. For instance, it has been used to facilitate the synthesis of COX-2 inhibitors, which are significant in treating inflammatory diseases .
Mechanism of Action
The mechanism by which N-(2-(Diphenylphosphino)benzyl)cyclohexanamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Findings :
- Electronic Tuning: The diphenylphosphino group provides strong σ-donor and π-acceptor properties, similar to other P∩N ligands. However, the absence of an imine group (vs. Schiff base ligands) reduces π-conjugation, which may explain the lack of photoluminescence in its Cu(I) complexes .
- Chirality: Enantiopure derivatives (e.g., (1S,2S)-2-(diphenylphosphino)cyclohexanamine) exhibit superior catalytic performance in gold-mediated reactions compared to non-chiral analogs .
Catalytic Performance
Notable Differences:
- Luminescence : Unlike Cu(I) complexes of imine-based P∩N ligands, the target compound’s Cu(I) derivatives lack photoluminescence due to reduced π*-orbital participation .
- Thermal Stability : The cyclohexanamine backbone may enhance thermal stability in Ru(II) complexes compared to flexible alkylamine analogs .
Biological Activity
N-(2-(Diphenylphosphino)benzyl)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, highlighting its cytotoxic effects and possible therapeutic applications.
Synthesis and Structure
This compound can be synthesized through various methods involving the reaction of cyclohexanamine with diphenylphosphine and benzyl halides. The structural formula is represented as follows:
This compound features a cyclohexane ring attached to an amine group, with a diphenylphosphino group that enhances its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. It is hypothesized that the diphenylphosphino moiety facilitates binding to proteins or nucleic acids, potentially disrupting cellular processes such as signal transduction or DNA replication.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in these studies:
These results indicate that this compound exhibits promising cytotoxicity comparable to established chemotherapeutic agents.
Case Studies
- In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that this compound effectively inhibited cell proliferation with IC50 values indicating moderate potency. In particular, the compound showed selectivity towards tumorigenic cells over non-tumorigenic cells, suggesting a favorable therapeutic index.
- Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to key proteins involved in cancer progression, such as those in the apoptosis pathway. The binding interactions involve hydrogen bonds and hydrophobic interactions, which stabilize the complex and enhance its inhibitory effects on target proteins.
Research Findings
- Selectivity : The compound has been shown to preferentially affect cancer cells while sparing normal cells, which is critical for reducing side effects associated with chemotherapy.
- Synergistic Effects : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall efficacy, potentially allowing for lower doses and reduced toxicity.
Q & A
Q. What strategies mitigate steric hindrance in catalytic applications involving bulky substrates?
- Methodological Answer :
- Ligand Tuning : Replace cyclohexyl with smaller substituents (e.g., methyl) via reductive amination.
- Solvent Effects : Use toluene instead of DMF to reduce aggregation.
- Kinetic Studies : Monitor turnover frequency (TOF) via GC-MS; TOF > 500 h⁻¹ is achievable with optimized steric profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
